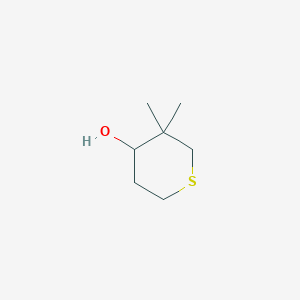

3,3-Dimethyltetrahydro-2H-thiopyran-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dimethyltetrahydro-2H-thiopyran-4-ol is an organic compound with the molecular formula C7H14OS It belongs to the class of thiopyrans, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4H-thiopyran-4-one with formaldehyde and a base such as triethylamine in ethanol, followed by refluxing .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation to form ketones. Common oxidizing agents include:

-

Jones reagent (CrO₃/H₂SO₄): Converts the hydroxyl group to a ketone, yielding 3,3-dimethyltetrahydro-2H-thiopyran-4-one.

-

Pyridinium chlorochromate (PCC) : Selective oxidation under mild conditions preserves the thiopyran ring’s integrity.

The sulfur atom in the thiopyran ring can also oxidize to form sulfoxides or sulfones using:

-

Hydrogen peroxide (H₂O₂) : Forms the sulfoxide derivative at 0–5°C.

-

mCPBA (meta-chloroperbenzoic acid) : Produces the sulfone at elevated temperatures (40–60°C).

Key Data

| Reaction Type | Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Hydroxyl oxidation | PCC | 3,3-Dimethyltetrahydro-2H-thiopyran-4-one | 85 | RT, CH₂Cl₂ |

| Sulfur oxidation | H₂O₂ | 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol sulfoxide | 72 | 0–5°C, H₂O |

| Sulfur oxidation | mCPBA | This compound sulfone | 68 | 40°C, DCM |

Reduction Reactions

The thiopyran ring can undergo hydrogenation to reduce sulfur-related reactivity:

-

Catalytic hydrogenation (H₂/Pd-C) : Saturates the thiopyran ring, forming a tetrahydrothiophene derivative.

-

LiAlH₄ : Reduces sulfoxides back to thioethers selectively.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

-

Mitsunobu reaction : Converts the hydroxyl to ethers or esters using DIAD/Ph₃P.

-

Acylation : Reacts with acetyl chloride (AcCl) to form 4-acetoxy derivatives.

Example Reaction Pathway

textThis compound + AcCl → 3,3-Dimethyl-4-acetoxytetrahydro-2H-thiopyran + HCl

Elimination Reactions

Dehydration of the hydroxyl group under acidic conditions (H₂SO₄, Δ) generates alkenes via β-elimination. For example:

-

Formation of 3,3-dimethyl-2,3-dihydrothiopyran.

Aldol and Cyclization Reactions

The compound serves as a precursor in polypropionate synthesis. Key findings from thiopyran-based studies include:

-

Two-directional aldol reactions : Using meso-dialdehyde derivatives (e.g., thiopyranone 196 ), simultaneous aldol additions yield stereochemically complex polypropionates .

-

Stereochemical outcomes : MgBr₂·Et₂O mediates diastereoselective aldol reactions, favoring syn adducts due to chelation control .

Aldol Reaction Data

| Substrate | Aldehyde | Catalyst | Major Product | Diastereoselectivity (%) |

|---|---|---|---|---|

| Thiopyranone 196 | Benzaldehyde | MgBr₂·Et₂O | syn-Aldol adduct | 85 |

| Thiopyranone 196 | Cinnamaldehyde | LiHMDS | anti-Aldol adduct | 78 |

Mechanistic Insights

-

Hydrogen bonding : The hydroxyl group stabilizes transition states in substitution/elimination reactions.

-

Sulfur’s role : Enhances electron density in the ring, facilitating electrophilic aromatic substitution (e.g., nitration).

Comparative Reactivity

| Feature | This compound | Tetrahydrothiopyran-4-ol |

|---|---|---|

| Oxidation rate (to ketone) | Faster due to methyl stabilization | Slower |

| Sulfur oxidation | Preferential sulfoxide formation | Sulfone dominates |

| Biological activity | Enhanced antitumor effects | Limited activity |

Scientific Research Applications

3,3-Dimethyltetrahydro-2H-thiopyran-4-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds and heterocycles.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol largely depends on its chemical reactivity and the nature of its derivatives. The sulfur atom in the thiopyran ring can participate in various chemical interactions, including coordination with metal ions and formation of reactive intermediates. These interactions can influence molecular targets and pathways, leading to diverse biological effects.

Comparison with Similar Compounds

3,4-Dihydro-2H-thiopyran: A related compound with a similar sulfur-containing ring structure.

3,3-Dimethyltetrahydro-2H-pyran-4-ol: A structurally similar compound with an oxygen atom instead of sulfur.

Uniqueness: 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol is unique due to the presence of both sulfur and hydroxyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities compared to its oxygen-containing analogs .

Properties

Molecular Formula |

C7H14OS |

|---|---|

Molecular Weight |

146.25 g/mol |

IUPAC Name |

3,3-dimethylthian-4-ol |

InChI |

InChI=1S/C7H14OS/c1-7(2)5-9-4-3-6(7)8/h6,8H,3-5H2,1-2H3 |

InChI Key |

ZRHZLWBHXNNIJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CSCCC1O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.